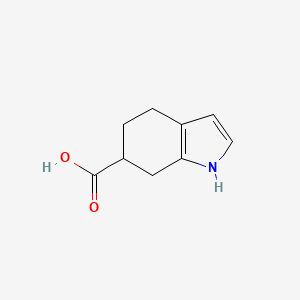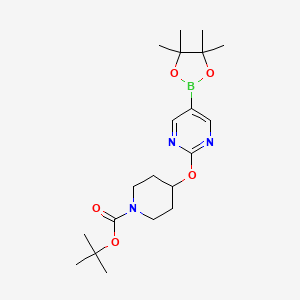
(R)-2-(4-(Difluoromethyl)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-(Difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other biologically active molecules. This makes it a valuable tool in drug discovery and development .
Medicine
In medicine, ®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-2-(4-(Methyl)phenyl)pyrrolidine: Similar structure but with a methyl group instead of a difluoromethyl group.
®-2-(4-(Chloromethyl)phenyl)pyrrolidine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
®-2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
(2R)-2-[4-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2/t10-/m1/s1 |
Clé InChI |
SJINQHYPUMFBAO-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)F |
SMILES canonique |
C1CC(NC1)C2=CC=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


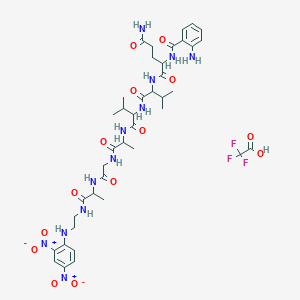

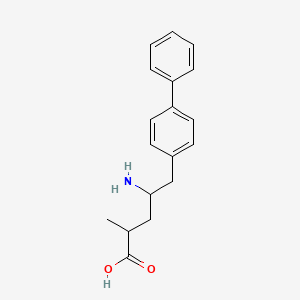
![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)

![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
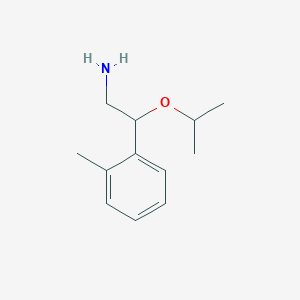
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)
